Thallium(i) metaborate
Description
Structure
2D Structure
Properties
CAS No. |
16979-36-5 |
|---|---|
Molecular Formula |
BH3O2Tl |
Molecular Weight |
249.21 g/mol |
IUPAC Name |
oxo(thallanyloxy)borane |
InChI |
InChI=1S/BO2.Tl.2H/c2-1-3;;;/q-1;+1;; |
InChI Key |
GXEPPYHQKBOOJZ-UHFFFAOYSA-N |
SMILES |
B(=O)O[TlH2] |
Canonical SMILES |
B(=O)O[TlH2] |
Synonyms |
Thallium(i) metaborate |
Origin of Product |
United States |
Synthetic Methodologies for Thallium I Metaborate and Analogous Thallium I Borates
Direct Synthesis Routes to Thallium(I) Metaborate (B1245444)
Direct synthesis provides a straightforward approach to producing thallium(I) metaborate by combining appropriate thallium(I) and borate (B1201080) precursors.
Reactant-Based Approaches Utilizing Thallium(I) Precursors and Metaboric Acid
The synthesis of thallium(I) borates can be achieved through the direct reaction of a thallium(I) source with a form of boric acid. For instance, the high-pressure synthesis of thallium triborate (HP-TlB₃O₅) utilizes a precursor material prepared from a stoichiometric mixture of thallium(I) carbonate (Tl₂CO₃) and boric acid (H₃BO₃). znaturforsch.com This mixture is heated under ambient pressure before being subjected to high-pressure and high-temperature conditions. znaturforsch.com This general principle can be extended to the synthesis of this compound.
A plausible direct synthesis route involves the reaction of thallium(I) hydroxide (B78521) (TlOH) with metaboric acid (HBO₂). The reaction proceeds via a classic acid-base neutralization, yielding this compound and water.
Alternatively, thallium(I) carbonate can be used as the thallium precursor. In this case, the reaction with metaboric acid would produce this compound, water, and carbon dioxide gas.
The selection of the thallium(I) precursor often depends on factors such as reactivity, purity, and the desired reaction conditions.
Metathesis Reactions in Thallium(I) Borate Synthesis
Metathesis, or double displacement, reactions are a cornerstone in the synthesis of complex thallium(I) borates. This method is particularly valuable for preparing thallium salts of large, intricate borate anions, such as poly(pyrazolyl)borates, which are not easily accessible through direct synthesis. The general strategy involves the reaction of an alkali metal salt of the desired borate ligand with a soluble thallium(I) salt, typically thallium(I) nitrate (B79036) (TlNO₃) or thallium(I) acetate (B1210297) (TlOAc), in a suitable solvent. acs.orgresearchgate.netsorbonne-universite.fr The insolubility of the resulting alkali metal nitrate or acetate in the reaction solvent often drives the reaction to completion.
Thallium(I) complexes of B-methylated and B-phenylated tris(pyridyl)borates, for example, have been synthesized via metathesis between the corresponding potassium salts and thallium(I) acetate. acs.org Similarly, the synthesis of many hydrotris(pyrazolyl)borate thallium complexes (TlTpˣ) follows a two-step process where the potassium or sodium borate salt (KTpˣ or NaTpˣ) is first prepared and then reacted with TlNO₃. sorbonne-universite.frhhu.de This approach benefits from the higher solubility of thallium complexes in organic solvents compared to their alkali metal counterparts. sorbonne-universite.fr
| Precursor 1 | Precursor 2 | Product | Solvent | Yield | Reference |
| [MeB(6-(CF₃)Py)₃]K | Thallium(I) Acetate | [MeB(6-(CF₃)Py)₃]Tl | Chloroform (B151607) | Not specified | acs.org |
| [PhB(6-(CF₃)Py)₃]K | Thallium(I) Acetate | [PhB(6-(CF₃)Py)₃]Tl | Chloroform | Not specified | acs.org |
| Potassium hydrotris(pyrazolyl)borate | Thallium(I) Nitrate | Hydrotris(pyrazolyl)boratothallium(I) | Methanol (B129727)/Water | 54% | hhu.de |
| K(TmᵗBu) | Thallium(I) Acetate | [Tl(TmᵗBu)]₂∙2H₂O | Dichloromethane/Ethanol | 41% | mdpi.com |
| Sodium Pyrazolide/BHCl₂·SMe₂ | Thallium(I) Acetate | Thallium(I) hydrotris(pyrazolyl)borates | Toluene (B28343)/THF | 51-96% | nih.govacs.org |
Specialized Preparative Techniques for Related Thallium(I) Borate Complexes
Beyond direct synthesis and metathesis, several specialized techniques have been developed to produce thallium(I) borates with unique properties or structures.
High-Pressure/High-Temperature Synthesis : This method is employed to access dense, thermodynamically stable phases that cannot be formed under ambient conditions. The synthesis of the high-pressure thallium triborate, HP-TlB₃O₅, is a prime example. A precursor made from Tl₂CO₃ and H₃BO₃ was subjected to 6 GPa of pressure and a temperature of 1400°C in a Walker-type multi-anvil apparatus to yield the crystalline product. znaturforsch.com
Sonochemical and Mechanochemical Methods : These green chemistry approaches have been used to synthesize thallium(I) coordination polymers which can then serve as precursors for nanomaterials. nih.gov For example, a supramolecular polymer, [Tl(μ₂-dcpa)]ₙ (where Hdcpa is 2,4-dichlorophenoxyacetic acid), was synthesized using both sonochemical and mechanochemical processes. nih.gov These solvent-free or low-solvent methods offer advantages in terms of environmental impact and can lead to novel material morphologies. nih.gov
Melt Synthesis : For certain poly(pyrazolyl)borate complexes, a straightforward synthetic method involves the reaction of thallium(I) borohydride (B1222165) (TlBH₄) directly with the corresponding pyrazole (B372694), using the melted pyrazole itself as the solvent. sorbonne-universite.fr This technique, performed at elevated temperatures (e.g., 180°C), avoids the need for additional solvents and can lead to high yields in multigram-scale preparations. sorbonne-universite.fr
| Technique | Precursors | Conditions | Product | Reference |
| High-Pressure Synthesis | Tl₂CO₃, H₃BO₃ | 6 GPa, 1400°C | HP-TlB₃O₅ | znaturforsch.com |
| Melt Synthesis | Thallium(I) borohydride, 1H-4-Bromo-3,5-dimethylpyrazole | 180°C, 4h | TlTp*,Br | sorbonne-universite.fr |
| Sonochemical/Mechanochemical | Thallium(I) salt, 2,4-dichlorophenoxyacetic acid | Sonication or Grinding | [Tl(μ₂-dcpa)]ₙ | nih.gov |
Purification and Isolation Strategies for this compound
The purification and isolation of thallium(I) borates are critical steps to obtain materials with the high purity required for structural analysis and further application. The choice of method depends on the compound's stability, solubility, and the nature of any impurities.
Crystallization : This is the most common method for purifying solid thallium(I) borate compounds. The crude product is dissolved in a suitable solvent or solvent mixture, and crystals are grown through slow evaporation, cooling, or vapor diffusion. For instance, crystals of thallium(I) tetrakis{3,5-bis(trifluoromethyl)phenyl}borate were grown from a methylene (B1212753) chloride-hexanes mixture. acs.org Similarly, slow evaporation of a methanol solution is effective for growing crystals of other thallium(I) borate complexes. hhu.de
Fractional Crystallization : This technique is particularly useful for separating a desired product from closely related impurities, such as over-substituted byproducts in the synthesis of poly(pyrazolyl)borate ligands. rsc.orgrsc.org By carefully controlling the crystallization conditions, compounds with slightly different solubilities can be selectively precipitated.
Sublimation : For volatile impurities or products, sublimation can be a powerful purification tool. In the melt synthesis of TlTp*,Br, unreacted pyrazole was effectively removed by sublimation under vacuum at 130°C, leaving the pure thallium complex behind. sorbonne-universite.fr
Washing and Filtration : In cases where the product precipitates from the reaction mixture, simple filtration followed by washing with an appropriate solvent to remove soluble impurities is often sufficient. The synthesis of TlBH₄ involves filtering the solid product and washing it to achieve a high yield. sorbonne-universite.fr
It is noteworthy that the synthesis of thallium(I) salts is sometimes employed as a purification method for borate ligands themselves. The conversion of a crude alkali metal poly(pyrazolyl)borate to its thallium(I) salt facilitates purification due to the thallium salt's favorable solubility in organic solvents, allowing for easy separation from inorganic byproducts. rsc.org
Spectroscopic Characterization and Electronic Structure of Thallium I Metaborate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy of Thallium(I) Borates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of thallium(I) borates in both crystalline and glassy states. Of the two NMR active thallium nuclei, 203Tl and 205Tl, the latter is more sensitive and generally produces narrower signals, making it the preferred choice for NMR studies. huji.ac.il
Application of 1H, 13C, 19F, 31P, and 11B NMR Techniques
A variety of NMR techniques have been employed to study thallium(I) borate (B1201080) systems and their derivatives. rsc.org In thallium borate glasses, 205Tl NMR studies have shown that the chemical shift is sensitive to the local environment of the thallium ions. aip.orgacs.orgacs.org The data suggests that at low thallium content, the environment is ionic, but it becomes more covalent as the thallium concentration increases. aip.org This is often accompanied by the pairing or clustering of thallium atoms in various structural units. aip.org
11B NMR spectroscopy is particularly useful for probing the boron coordination environment. rsc.org It can distinguish between three-coordinate trigonal boron (BO3) and four-coordinate tetrahedral boron (BO4) units. grafiati.com Studies on binary borates have shown that the 11B isotropic chemical shift generally increases as bridging oxygens are replaced by non-bridging oxygens. stanford.edu In thallium borate glasses, both neutron diffraction and solid-state NMR have confirmed a change in boron coordination from [BO3] to [BO4] with increasing Tl2O content. grafiati.com
In more complex thallium(I) borate systems containing organic ligands, 1H, 13C, 19F, and 31P NMR provide valuable information about the ligand structure and its coordination to the thallium center. For instance, in thallium(I) complexes with modified poly(pyrazolyl)borate ligands, 1H and 13C NMR have been used for characterization. hhu.de Similarly, 19F and 31P NMR have been instrumental in studying thallium(I) complexes with fluorinated or phosphorus-containing borate ligands. uss.clnih.govnih.gov
Table 1: 11B NMR Data for Selected Boron Compounds
| Compound/System | 11B Chemical Shift (ppm) | Multiplicity | Coupling Constant (JBH) | Notes |
| Scorpionate 1 | -1.35 | Doublet | 107.6 Hz | Peak center. Residual peak at ~1 ppm is due to potassium tetrakis(pyrazolyl)borate. rsc.org |
| Phosphine-borane adduct | -30.3 | Singlet | - | Broad peak due to unresolved coupling. caltech.edu |
| Crystalline B2O3 | 14.6 | - | - | stanford.edu |
| Magnesium orthoborate | 22.5 | - | - | stanford.edu |
| [Tl(PH2BH2⋅NMe3)n]+ | -10.7, -6.5 | Doublet | 1JBP=55 Hz, 1JBP=32 Hz | Two broadened doublets observed in the 11B{1H} NMR spectrum. nih.gov |
Quantification of Thallium-Fluorine (Tl-F) and Thallium-Phosphorus (Tl-P) Coupling Constants
In thallium(I) complexes containing fluorine or phosphorus atoms in the ligand framework, NMR spectroscopy allows for the measurement of through-bond scalar couplings (J-couplings) between thallium and these nuclei. These coupling constants provide valuable insights into the bonding and geometry of the complexes.
Remarkably large four-bond thallium-fluorine coupling constants (4JTl-F) have been observed in thallium(I) complexes of tris(pyridyl)borates with trifluoromethyl groups. For example, [MeB(6-(CF3)Py)3]Tl exhibits a 4JTl-F of 1208 Hz in chloroform (B151607) at room temperature. uss.clnih.gov This is significantly larger than the 878 Hz observed for the analogous pyrazolyl borate complex, [MeB(3-(CF3)Pz)3]Tl. uss.clnih.gov In [PhB(6-(CF3)Py)3]Tl, the ligand exchange can be slowed at lower temperatures, revealing a 4JTl-F of 1110 Hz. uss.clnih.gov
Significant thallium-phosphorus coupling constants have also been reported. For instance, a large phosphorus-thallium coupling constant of 4166 Hz has been observed in certain bis(phosphino)borate complexes. caltech.edu In a Tl-mediated P-P coupling reaction, a 31P{1H} NMR spectrum showed a coupling constant of 1JPP=255 Hz. nih.gov
Table 2: Thallium-Fluorine and Thallium-Phosphorus Coupling Constants in Selected Thallium(I) Borate Complexes
| Complex | Coupling Nuclei | Coupling Constant (Hz) | Notes |
| [MeB(6-(CF3)Py)3]Tl | 4JTl-F | 1208 | Measured in chloroform at room temperature. uss.clnih.gov |
| [MeB(3-(CF3)Pz)3]Tl | 4JTl-F | 878 | uss.clnih.gov |
| [PhB(6-(CF3)Py)3]Tl | 4JTl-F | 1110 | Measured at lower temperatures. uss.clnih.gov |
| Bis(phosphino)borate complex | JP-Tl | 4166 | caltech.edu |
| {PH2-PH} structure motif | 1JPP | 255 | nih.gov |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the bonding and structural units within thallium(I) metaborate (B1245444) and related compounds.
Analysis of Metaborate and Ligand Vibrational Modes
The vibrational spectra of metaborates are characterized by modes associated with the borate anions. In the case of the [B3O6]3- metaborate ring, ab initio calculations have been used to predict the Raman and IR spectra. acs.org The internal vibrations of this ring are dominant in the crystal lattice vibrations of metaborate crystals like β-BaB2O4 and CsBO2. acs.org
In hydrated sodium metaborates, Raman spectroscopy has been used to characterize the dehydration mechanism, showing a transformation from tetrahedral to trigonal boron upon heating. researchgate.net For anhydrous inorganic borates, IR spectroscopy can differentiate between trigonal and tetrahedral boron coordination. nist.govnist.gov Trigonal boron typically shows strong, broad absorption in the 1100-1300 cm-1 region, while tetrahedral boron absorbs in the 800-1100 cm-1 range. nist.gov
In thallium borate glasses, Raman spectroscopy reveals changes in the borate superstructural units as the Tl2O content increases. grafiati.comcore.ac.uk Peaks at low wavenumbers are thought to correspond to vibrations of the thallium environment. core.ac.uk For the high-pressure phase HP-TlB3O5, both IR and Raman spectroscopy have been performed on single crystals to characterize its vibrational properties. znaturforsch.com
Table 3: Selected Vibrational Frequencies (cm-1) for Metaborate Systems
| System | Technique | Frequency (cm-1) | Assignment |
| [B3O6]3- metaborate ring | Calculation | 95 | Low-frequency Raman mode (ν1) acs.org |
| [B3O6]3- metaborate ring | Calculation | 540 | Shoulder to ν5, believed to be due to external vibrations. acs.org |
| Hydrated Sodium Metaborates | Raman | 402, 473 | In-plane bending mode of the ring. researchgate.net |
| Hydrated Sodium Metaborates | Raman | 620, 770 | Ring breathing vibration. researchgate.net |
| Hydrated Sodium Metaborates | Raman | 675 | Out-of-plane ring angle bending. researchgate.net |
| Hydrated Sodium Metaborates | Raman | 940 | B-O bond symmetrical stretching. researchgate.net |
| Tl[CB11H12] | Raman | 758 | Symmetric breathing mode of the carbaborate cage. mdpi.com |
Photoluminescence Spectroscopy of Thallium(I) Borates
Thallium(I) borates can exhibit interesting photoluminescence properties, primarily due to the electronic transitions involving the Tl+ ion's 6s2 lone pair of electrons.
Characterization of Tl+ Lone-Pair Luminescence Phenomena
The combination of cations with an electronic lone pair, like Tl+, with closo-hydroborate anions can lead to salts with notable photoluminescence properties. mdpi.comresearchgate.net For instance, Tl3Cl[B12H12] displays strong excitation bands at 240 and 260 nm, which are attributed to the 1S0 → 3P2 and 1S0 → 3P1 interconfigurational transitions of the Tl+ 6s2 cations, respectively. researchgate.netrsc.org Upon VUV excitation at 300 K, it emits a broad band at 440 nm with a quantum efficiency of 41%. researchgate.netrsc.org
Similarly, Tl[CB11H12] shows strong photoluminescence at 390 nm, with excitation bands at 245 and 280 nm. researchgate.netresearchgate.net This emission is also attributed to an interconfigurational transition, specifically from the [Xe]4f145d106s16p1 (3P1) state to the [Xe]4f145d106s2 (1S0) ground state, a phenomenon known as lone-pair luminescence. researchgate.netresearchgate.net Both Tl2[B12H12] and Tl2[B10H10] exhibit a greenish-yellow photoluminescence due to a similar 6sp–6s2 emission (3Pn→1S0, n=0–2) at the Tl+ cation. researchgate.net The use of thallium-doped potassium chloride disks and borate glasses as fluorescence standards has also been explored due to the well-defined and broad fluorescence of thallium in the UV region. nist.gov
Table 4: Photoluminescence Data for Selected Thallium(I) Borate Systems
| Compound | Excitation Wavelengths (nm) | Emission Wavelength (nm) | Quantum Efficiency (%) | Notes |
| Tl3Cl[B12H12] | 240, 260 | 440 | 41 | Emission measured at 300 K upon VUV excitation. researchgate.netrsc.org |
| Tl[CB11H12] | 245, 280 | 390 | < 10 | The low quantum yield is likely due to a large Stokes shift. researchgate.net |
| Tl2[B12H12] | - | Greenish-yellow emission | - | researchgate.net |
| Tl2[B10H10] | - | Greenish-yellow emission | - | researchgate.net |
Investigation of Temperature-Dependent Emission Properties
Detailed research findings on the temperature-dependent emission properties of thallium(I) metaborate are not readily found in the surveyed scientific literature. While studies on other thallium(I) borates, like thallium(I) dodecahydro-monocarba-closo-dodecaborate (Tl[CB₁₁H₁₂]), show that Tl⁺ lone-pair luminescence is significantly affected by temperature, with phenomena such as thermal quenching being quantified, no such specific data has been published for this compound. For Tl[CB₁₁H₁₂], a low activation energy for thermal quenching (0.097 eV) results in a quenching temperature of 230 K, indicating that its luminescence is significantly reduced at room temperature. This highlights the type of temperature-dependent behavior that could be expected in related systems, though the specific values would be unique to the compound's crystal structure.
UV-Visible Absorption Spectroscopy in this compound Research
Similarly, specific UV-Visible absorption spectra and detailed analyses for crystalline this compound are not available in the reviewed literature. Research on other thallium(I) complexes and thallium-doped borate glasses indicates that absorption features in the UV region are typical, often arising from transitions within the Tl⁺ ion. For instance, studies on thallium(I) complexes with soft scorpionate ligands have identified absorption bands around 261 nm. In thallium-doped glasses, the position of absorption bands is sensitive to the anionic and cationic environment surrounding the Tl⁺ ion. However, without direct experimental measurement on this compound, its specific absorption characteristics remain undocumented.
Theoretical and Computational Chemistry of Thallium I Metaborate Systems
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) and other high-level quantum chemical calculations have become indispensable tools for studying the properties of thallium-containing compounds. aps.org These methods allow for the accurate prediction of molecular geometries, electronic structures, and bonding characteristics, which are often challenging to determine experimentally due to the complexities associated with the heavy thallium atom. semanticscholar.orgrsc.org For thallium compounds, it is often necessary to account for relativistic effects, as the high nuclear charge influences the behavior of its valence electrons, particularly the 6s² lone pair. womengovtcollegevisakha.ac.in
Theoretical calculations are employed to determine the most stable geometric arrangement of atoms in TlBO₂ through a process called geometry optimization. First-principles calculations within the DFT framework are used to find the equilibrium structure of crystalline TlBO₂. uzh.chsnu.ac.krarxiv.org These studies have identified TlBO₂ as a material that crystallizes in the chiral space group P4₁ (#76). uzh.chuliege.be The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.
The electronic structure of TlBO₂ has also been a subject of theoretical investigation. DFT calculations predict TlBO₂ to be a semiconductor, with a calculated band gap. snu.ac.kr The electronic properties are significantly influenced by the positions of the constituent atoms, and accurate predictions require careful optimization of the crystal structure. aps.org Studies on related thallium-based materials highlight the strong dependence of the electronic structure on both the internal atomic positions and surface relaxations in thin films. aps.org Furthermore, recent theoretical work has identified TlBO₂ as a candidate material for hosting single-pair multi-Weyl points in its phonon spectra, a topological feature of its lattice dynamics. researchgate.net
Table 1: Selected Calculated Properties of Thallium(I) Metaborate (B1245444) This table is generated based on data from computational studies. Values can vary depending on the theoretical method and basis set used.
| Property | Calculated Value/Prediction | Source(s) |
|---|---|---|
| Crystal System | Tetragonal | uliege.be |
| Space Group | P4₁ (#76) | uzh.chuliege.be |
| Electronic Property | Semiconductor | snu.ac.kr |
Molecular Orbital (MO) analysis and Natural Bond Orbital (NBO) analysis are powerful computational techniques used to understand the nature of chemical bonds within a molecule. cardiff.ac.ukacs.org For thallium(I) metaborate, these analyses would focus on the interactions between the Tl⁺ cation and the metaborate [BO₂]⁻ anion.
The bonding in TlBO₂ is expected to be primarily ionic. However, the character of the Tl-O bond is of significant interest. MO analysis helps to visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net In Tl(I) compounds, the HOMO often has significant character from the thallium 6s² lone pair of electrons. womengovtcollegevisakha.ac.in This stereochemically active lone pair can influence the coordination geometry around the thallium ion, leading to distorted structures rather than simple symmetric arrangements. researchgate.net
NBO analysis can provide a more quantitative picture by partitioning the electron density into localized bonds and lone pairs. This method would quantify the charge transfer from thallium to the metaborate unit and describe the hybridization of the atomic orbitals involved in bonding. cardiff.ac.uk For instance, in studies of other Group 13 dioxides, NBO analysis has been used to understand the stability of different isomers and the nature of the metal-oxygen bonding. researchgate.net Such an analysis for TlBO₂ would elucidate the degree of covalency in the Tl-O bonds and the precise nature of the lone pair on the thallium atom.
While specific computational studies on the coordination and ligand exchange of the simple metaborate anion with Tl(I) are not extensively documented, research on more complex thallium(I) borate (B1201080) systems provides significant insights. uss.cl Computational analyses have been performed on Tl(I) complexes with bulky scorpionate ligands like tris(pyrazolyl)borates and tris(pyridyl)borates. uss.clnih.gov
These studies reveal that Tl(I) can exhibit various coordination modes, such as κ² and κ³, where two or three nitrogen atoms of the ligand coordinate to the thallium center. uss.clnih.gov DFT calculations are used to determine the relative energies of these different coordination modes, helping to explain the structures observed in the solid state and in solution. uss.cl
Furthermore, computational methods can model the dynamics of these systems, including ligand exchange mechanisms. For example, in a [PhB(6-(CF₃)Py)₃]Tl complex, the ligand arms are observed to be fluxional at room temperature. uss.clnih.gov Computational modeling can elucidate the pathway and energy barriers for this exchange process, providing a deeper understanding of the complex's behavior in solution. These principles are directly applicable to understanding how TlBO₂ might interact with other ligands or solvent molecules, and the potential for the metaborate anion to adopt different coordination modes (e.g., monodentate vs. bidentate) in different chemical environments.
Modeling of Gaseous-Phase this compound Behavior
The behavior of this compound in the gas phase has been investigated using high-temperature mass spectrometry, with theoretical models used to interpret the experimental data. nist.govspbu.ru These studies are crucial for determining fundamental thermodynamic properties of the isolated TlBO₂ molecule.
Mass-spectrometric studies involve heating a sample of TlBO₂ to high temperatures to produce gaseous molecules and then ionizing them to detect the parent ion (TlBO₂⁺) and any fragment ions. nist.gov The energies required for these processes provide key data about the molecule's stability and bonding. The ionization energy (IE) is the energy required to remove an electron from the gaseous molecule, while the appearance energy (AE) is the energy needed to form a specific fragment ion. Photoelectron spectroscopy has also been used to measure the vertical ionization energy. nist.gov These experimental values serve as benchmarks for quantum chemical calculations on the gaseous TlBO₂ molecule.
Table 2: Gas Phase Ion Energetics Data for this compound Data sourced from the NIST Chemistry WebBook, based on mass spectrometry (EI) and photoelectron spectroscopy (PE) studies.
| Measurement | Ion | Value (eV) | Method | Reference Study |
|---|---|---|---|---|
| Ionization Energy | TlBO₂⁺ | 9.92 ± 0.11 | EI | Bagarat'yan, Il'in, et al., 1973 nist.gov |
| Ionization Energy | TlBO₂⁺ | 10.2 ± 0.05 | PE | Schweitzer, McMurtrie, et al., 1977 nist.gov |
| Appearance Energy | OTl⁺ | 10.68 ± 0.11 | EI | Bagarat'yan, Il'in, et al., 1973 nist.gov |
Theoretical Studies on Disproportionation Reaction Pathways and Energetics
The chemistry of thallium is characterized by the accessibility of two stable oxidation states: +1 and +3. researchgate.net The tendency for Tl(I) compounds to undergo disproportionation to Tl(0) (metallic thallium) and a Tl(III) species is a known feature of its chemistry, particularly under specific reaction conditions. researchgate.net While specific theoretical studies detailing the disproportionation pathways for TlBO₂ are not widely reported, the principles of such investigations can be outlined based on computational studies of other thallium and Group 13 compounds. cardiff.ac.uke-bookshelf.de
3 Tl(I)BO₂ → 2 Tl(0) + Tl(III)(BO₂)₃
Furthermore, theoretical calculations can map out the potential energy surface of the reaction to identify the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy (Ea) of the reaction, which governs its rate. Such studies on related systems, like the disproportionation of indium(I) halides, show that the reaction can be complex, potentially involving intermediate species. cardiff.ac.uke-bookshelf.de For TlBO₂, factors such as the presence of coordinating solvents or other ligands could significantly influence the energetics of the disproportionation pathway, a phenomenon that can be effectively modeled using modern computational techniques.
Coordination Chemistry Principles Involving Thallium I and Borate Ligands
Ligand Design and Scorpionate Chemistry in Thallium(I) Complexes
Scorpionate ligands are named for their characteristic tridentate chelation to a metal center, which resembles a scorpion grasping its prey with two pincers (two pyrazolyl nitrogen atoms) and stinging it with its tail (the third donor group). etsu.edu The versatility of scorpionate chemistry lies in the ability to readily modify the steric and electronic properties of the ligand by introducing various substituents onto the pyrazole (B372694) rings, typically at the 3- and 5-positions. etsu.edunih.gov This fine-tuning allows for precise control over the coordination environment of the metal ion. nih.gov Thallium(I) complexes are pivotal in this area, often used to investigate supramolecular structures and as intermediates for the synthesis of other metal complexes. hhu.de
The design of scorpionate ligands for thallium(I) coordination revolves around several key heterocyclic systems, primarily based on pyrazole, pyridine, and phosphine (B1218219) donors attached to a central boron atom.
Pyrazolyl-Borate Ligands: This is the most extensively studied class, with parent compounds being dihydrobis(pyrazolyl)borate (Bp) and hydrotris(pyrazolyl)borate (Tp). hhu.de A vast number of derivatives have been synthesized by modifying the pyrazole rings with substituents ranging from alkyl and aryl groups to electron-withdrawing groups like cyano (CN) or trifluoromethyl (CF₃). acs.orgwichita.eduetsu.eduiucr.org For instance, the synthesis of thallium(I) complexes with ligands like hydrotris(3,5-dimethylpyrazolyl)borate (TlTp*), dihydrobis(3-phenyl-4-cyanopyrazolyl)borate (TlBpPh,4CN), and hydrotris(3-tert-butyl-4-nitropyrazolyl)borate has been successfully achieved. wichita.edunih.gov These thallium complexes are typically prepared via metathesis reaction between the corresponding potassium or sodium pyrazolylborate salt and a thallium(I) salt, such as thallium(I) nitrate (B79036) (TlNO₃) or thallium(I) acetate (B1210297) (TlOAc), in a suitable solvent like methanol (B129727) or a water-methanol mixture. hhu.deetsu.edu
Pyridyl-Borate Ligands: Analogous to pyrazolylborates, pyridyl-borate ligands offer a different electronic environment for the coordinated metal. Thallium(I) complexes of B-methylated and B-phenylated tris(pyridyl)borates with trifluoromethyl groups on the pyridyl rings, such as [MeB(6-(CF₃)Py)₃]Tl and [PhB(6-(CF₃)Py)₃]Tl, have been synthesized. acs.orgnih.govuss.cl The preparation involves a metathesis reaction between the potassium tris(pyridyl)borate salt and thallium(I) acetate. acs.orgnih.govuss.cl These systems allow for direct comparison with their pyrazolyl counterparts, revealing differences in coordination and electronic properties. acs.orgnih.govuss.cl
Phosphino-Borate Ligands: To provide a soft donor environment, phosphino-borate ligands, such as the tris(phosphino)borate ligand [PhB(CH₂PPh₂)₃]⁻, have been developed. caltech.educaltech.edu The thallium(I) complex, [PhBP₃]Tl, represents a stable, homoleptic Tl(I)-phosphine complex and is a crucial transmetalating agent. caltech.educaltech.edu Its synthesis involves the reaction of Li[PhB(CH₂PPh₂)₃] with a thallium(I) salt. core.ac.uk Another example is [PhBPiPr₃]Tl, which features bulkier isopropyl groups on the phosphorus atoms, further modifying the steric and electronic landscape of the ligand. acs.org
| Ligand System | Example Ligand | Thallium(I) Complex | Typical Synthesis Method | Reference |
|---|---|---|---|---|
| Pyrazolyl-Borate | Hydrotris(pyrazolyl)borate (Tp) | TpTl | K[Tp] + TlNO₃ in MeOH/H₂O | hhu.de |
| Pyrazolyl-Borate | Dihydrobis(3-tert-butyl-4-cyanopyrazolyl)borate (Bpt-Bu,4CN) | TlBpt-Bu,4CN | Metathesis from the corresponding alkali salt | wichita.edu |
| Pyridyl-Borate | [MeB(6-(CF₃)Py)₃]⁻ | [MeB(6-(CF₃)Py)₃]Tl | K[MeB(6-(CF₃)Py)₃] + TlOAc | acs.orgnih.govuss.cl |
| Phosphino-Borate | [PhB(CH₂PPh₂)₃]⁻ ([PhBP₃]⁻) | [PhBP₃]Tl | Reaction of the lithium salt with a Tl(I) salt | caltech.educaltech.educore.ac.uk |
The coordination geometry of thallium(I) in these complexes is highly sensitive to both steric hindrance and the electronic effects of the ligand substituents. Thallium(I), with its [Xe] 4f¹⁴ 5d¹⁰ 6s² electronic configuration, possesses a stereochemically active lone pair of electrons, which can influence the coordination geometry, leading to hemidirected (asymmetric) or holodirected (symmetric) structures. numberanalytics.comresearchgate.net
Steric Effects: Bulky substituents on the 3-position of the pyrazolyl or pyridyl rings significantly impact the coordination mode. For example, in tris(pyrazolyl)borate complexes, large groups can force a change from a typical tridentate (κ³) coordination to a bidentate (κ²) mode. acs.orgnih.gov In the complex [PhB(6-(CF₃)Py)₃]Tl, the ligand adopts a κ²-N,N coordination, with the B-phenyl group flanking the thallium site, a direct consequence of steric pressure. acs.orguss.cl This contrasts with the less hindered [MeB(6-(CF₃)Py)₃]Tl, which displays the expected κ³ coordination. acs.orguss.cl The steric demands of these ligands can be quantified using computational methods like the "buried volume concept." acs.orgnih.govuss.cl Similarly, for [PhTpBu]Tl, one of the tert-butylpyrazolyl groups is rotated away, preventing full tridentate coordination. researchgate.net
Electronic Effects: Electron-withdrawing groups, such as CF₃ or CN, alter the donor strength of the ligand and can influence spectroscopic properties. In fluorinated tris(pyrazolyl)borate and tris(pyridyl)borate complexes of thallium(I), a remarkably large four-bond thallium-fluorine coupling (⁴JTl–F) is observed in ¹⁹F NMR spectra, indicating significant electronic communication between the metal center and the ligand periphery. acs.orgnih.govuss.cl For [MeB(6-(CF₃)Py)₃]Tl, this coupling is as high as 1208 Hz. acs.orgnih.govuss.cl Cyano-substituted scorpionates, like TlBpPh,4CN, show elongated metal-ligand bonds and potential for forming coordination polymers through intermolecular interactions between the thallium ion and the cyano groups of neighboring complexes. wichita.eduetsu.edu
Formation and Stability of Thallium(I)-Borate Coordination Compounds
The formation of thallium(I)-borate coordination compounds is generally straightforward and high-yielding. The most common synthetic strategy involves a salt metathesis reaction between an alkali metal salt of the borate (B1201080) ligand (e.g., potassium or sodium salt) and a thallium(I) salt, typically TlNO₃ or TlOAc. hhu.denih.govcore.ac.uk The reaction is driven by the precipitation of the insoluble alkali metal salt (e.g., KNO₃) or the formation of a soluble acetate salt in the case of TlOAc. hhu.deacs.org
| Complex | Reactants | Solvent | Yield | Reference |
|---|---|---|---|---|
| [Tl(HB(3-tBu-4-NO₂pz)₃)] (3cTl) | Na[HB(3-tBu-4-NO₂pz)₃] + TlOAc | THF | 93% | nih.govacs.org |
| [Tl(H₂B(3-tBu-4-Brpz)₂)] (2bTl) | Na[H₂B(3-tBu-4-Brpz)₂] + TlOAc | THF | 96% | nih.govacs.org |
| [Tl(dihydrobis(indazolyl)borate)] (7-Tl) | K[dihydrobis(indazolyl)borate] + TlNO₃ | Methanol | 58% | hhu.de |
| [PhBPiPr₃]Tl (1) | Li[PhBPiPr₃] + TlPF₆ | Not specified | Good yield | acs.org |
A newer, more direct method involves the reaction of thallium(I) borohydride (B1222165) (TlBH₄) with three equivalents of the desired pyrazole, often using the molten pyrazole as the solvent. sorbonne-universite.fr This approach avoids the pre-synthesis of the alkali metal salt and can be scaled up to produce multigram quantities of the thallium scorpionate. sorbonne-universite.fr
Thallium(I)-borate complexes exhibit notable stability, particularly when compared to their alkali metal precursors. They are generally less sensitive to air and moisture and have better solubility in common organic solvents, which greatly facilitates their handling and use in subsequent reactions. hhu.desorbonne-universite.fr This enhanced stability and solubility are primary reasons for their widespread adoption as ligand transfer agents in organometallic synthesis. hhu.de
Transmetalation Reactions Utilizing Thallium(I) Reagents
A principal application of thallium(I)-borate complexes is their use as transmetalating agents to transfer the scorpionate ligand to other metal centers. hhu.desorbonne-universite.fr This method is effective for a wide range of metals across the periodic table, including d-block and p-block elements. The driving force for these reactions is often the formation of an insoluble thallium(I) halide (e.g., TlCl, TlBr, TlI) or another stable thallium salt, which shifts the equilibrium towards the desired product. acs.orgacs.org
This synthetic utility has been demonstrated in the preparation of numerous complexes:
Iron and Cobalt Complexes: The phosphino-borate complexes [PhBPiPr₃]FeCl and [PhBPiPr₃]CoX (X = Cl, I) are synthesized by reacting the corresponding metal(II) halide with [PhBPiPr₃]Tl. acs.org Similarly, [PhBP₃]Tl is used to prepare cobalt halide complexes. caltech.edu
Copper Complexes: Ligand transfer from [MeB(6-(CF₃)Py)₃]Tl and [PhB(6-(CF₃)Py)₃]Tl to copper(I) has been reported, showcasing the transfer of pyridyl-borate systems. nih.gov
Group 14 Complexes: Cationic germanium and tin chloride fragments have been stabilized by a bis(phosphino)borate ligand, synthesized by reacting GeCl₂ or SnCl₂ with [Tl][(Ph₂PCH₂)₂BPh₂]. acs.org
The transmetalation protocol is valued for its clean reaction profiles and the ease of separation of the thallium-containing byproduct. core.ac.uk
Reactivity and Ligand Transfer Processes in Thallium(I) Coordination Complexes
The primary reactivity of thallium(I) scorpionate complexes is the facile transfer of the intact borate ligand to another metal. This process is a cornerstone of modern scorpionate chemistry. The reaction involves the mixing of the Tl(I)-borate complex with a suitable metal precursor, typically a halide salt, in an organic solvent.
The general mechanism can be represented as: [L]Tl + MXₙ → [L]MXₙ₋₁ + TlX(s) (where L = scorpionate ligand, M = metal, X = halide)
This ligand transfer process is efficient and allows for the synthesis of metal complexes that might be difficult to access through other routes. hhu.de For example, the synthesis of coinage metal complexes often employs this strategy. researchgate.net The choice of the thallium(I) reagent can be critical, as the steric and electronic properties of the scorpionate ligand it carries are directly imparted to the new metal complex, allowing for the systematic study of how ligand architecture influences the properties of the final product. hhu.de
Advanced Applications in Catalysis and Materials Science
Thallium(I) Metaborate (B1245444) as a Catalyst in Organic Transformations
Thallium(I) compounds are recognized for their ability to mediate a variety of organic reactions. While specific research focusing exclusively on thallium(I) metaborate as a catalyst is not extensively documented, the known reactivity of the thallium(I) cation allows for an understanding of its potential catalytic roles. Thallium(I) salts can act as homogeneous catalysts in several key transformations. rsc.org
The thallium(I) cation is known to function as an acid catalyst, promoting certain oxidation reactions. rsc.org For instance, thallium(I) compounds can facilitate the oxidation of alkyl aromatic compounds. rsc.org Thallium compounds, particularly in the +1 and +3 oxidation states, are capable of mediating a wide array of reactions, including the α-oxidation of ketones and the oxidation of phenols. rsc.org While specific examples often cite other thallium salts like thallium(III) acetate (B1210297) or thallium nitrate (B79036), the underlying reactivity is often associated with the thallium ion itself. researchgate.netisroset.org
Detailed Research Findings: Research into thallium-based catalysts has demonstrated their involvement in various oxidative transformations. For example, thallium benzoate (B1203000) has been used as a catalyst for the oxidation of alkyl aromatic compounds using oxygen from the air at elevated temperatures. rsc.org This suggests that other thallium(I) carboxylates and related salts, potentially including the metaborate, could exhibit similar catalytic activity.
| Reaction Type | Thallium Catalyst Mentioned | Substrate Example | Outcome |
| Oxidation of Alkyl Aromatics | Thallium(I) Cation / Thallium Benzoate | Toluene (B28343) | Oxidation to oxygenated aromatic compounds rsc.org |
| α-Oxidation of Ketones | Thallium(I) and (III) Salts | General Ketones | Formation of α-oxidized ketone products rsc.org |
This table is generated based on the general catalytic activity of thallium compounds as specific data for this compound was not available.
In the realm of carbon-carbon bond formation, thallium(I) salts have shown significant utility, particularly in accelerating cross-coupling reactions. Basic thallium(I) compounds, such as thallium(I) hydroxide (B78521) and thallium(I) carbonate, have been successfully used to promote palladium-catalyzed Suzuki cross-coupling reactions. rsc.orgoup.com These reactions are fundamental in synthetic organic chemistry for creating complex molecules from simpler precursors.
Detailed Research Findings: Studies have shown that the presence of thallium(I) salts can effectively induce the cross-coupling of alkylboronic acid esters with 1-alkenyl or aryl halides. oup.com The thallium(I) salt is crucial for the transmetalation step in the catalytic cycle. The effectiveness of thallium(I) hydroxide and carbonate in these reactions highlights the role of the Tl⁺ ion in facilitating the transfer of the organic group from boron to the palladium catalyst, which is a key step for the formation of the new C-C bond. oup.com
| Coupling Reaction | Thallium(I) Salt | Catalytic System | Reactants | Product |
| Suzuki Cross-Coupling | Thallium(I) Hydroxide | PdCl₂(dppf) or Pd(PPh₃)₄ | Alkylboronic acid esters and 1-alkenyl/aryl halides | Corresponding alkenes or arenes oup.com |
| Suzuki Cross-Coupling | Thallium(I) Carbonate | PdCl₂(dppf) or Pd(PPh₃)₄ | Arylboronic acid esters and aryl halides | Biaryls oup.com |
This table illustrates the application of Thallium(I) salts in coupling reactions. The general effectiveness suggests potential for this compound in similar roles.
This compound as a Precursor for Advanced Materials
This compound serves as a valuable precursor for the synthesis of advanced materials, particularly specialty glasses. The incorporation of thallium into a borate (B1201080) glass network imparts unique optical and electrical characteristics, making these materials suitable for a range of high-technology applications. The synthesis of these materials often involves the high-temperature melting of precursor compounds, such as thallium oxides and boric oxide, which can form thallium metaborate species in situ. google.comresearchgate.net Early research from 1973 identified gaseous this compound, highlighting its fundamental role in the chemistry of ternary thallium compounds. escholarship.org
The addition of thallium to borate glasses significantly modifies their optical properties, most notably by increasing the refractive index. google.comsamaterials.com This property is critical for the fabrication of optical components that can efficiently manipulate light. Thallium-borate glass systems are investigated for their potential in creating high-performance optical devices. researchgate.net
Detailed Research Findings: Studies on thallium-borate glass systems, often prepared from compositions like Tl₂O₃, Li₂O, and B₂O₃, demonstrate that the resulting materials possess distinct optical characteristics. researchgate.net The introduction of heavy metal oxides like thallium oxide into a borate matrix leads to glasses with high refractive indices while maintaining good optical transparency. samaterials.com The specific composition of the glass can be tailored to fine-tune properties like the optical band gap. researchgate.net
| Glass System | Precursors | Key Optical Property | Application Area |
| Thallium-Borate Glass | Tl₂O₃, B₂O₃, other oxides | High Refractive Index | High-performance lenses, optical devices google.comsamaterials.com |
| Samarium-doped Thallium-Borate Glass | Tl₂O₃, Li₂O, B₂O₃, Sm₂O₃ | Tunable direct and indirect band gaps | Transparent radiation shielding researchgate.net |
Detailed Research Findings: In lithium borate glasses containing thallic oxide, it was found that thallium ions are distributed as network formers. osti.gov The introduction of Tl³⁺ ions into the glass structure was observed to decrease electrical conductivity and increase the activation energy for conduction. osti.gov In contrast, studies on thallium borosilicate glasses have explored the "polyalkali effect" on electrical conductivity when Tl₂O is substituted for other alkali oxides. iaea.org The electrical conductivity of sodium zinc phosphate (B84403) glasses was also shown to be systematically altered by the doping of thallium ions. researchgate.net These findings indicate that thallium-borate based materials could be developed as solid electrolytes or dielectric materials for specialized electronic components.
| Glass System | Key Electrical Finding | Potential Application |
| Lithium Borate with Thallic Oxide | Thallium ions act as network formers, decreasing conductivity. osti.gov | Dielectric materials |
| Thallium Borosilicate Glass | Exhibits a polyalkali effect on electrical conductivity. iaea.org | Solid electrolytes |
| Thallium-doped Sodium Zinc Phosphate Glass | Phosphate network is polymerized by addition of Tl⁺ ions, modifying conductivity. researchgate.net | High-energy capacitors researchgate.net |
A primary application for thallium-containing borate glasses is in the manufacture of specialized optical components like gradient-index (GRIN) lenses and optical fibers. google.com The high refractive index imparted by thallium is essential for creating the continuous, parabolic refractive index gradient needed for these lenses to focus light. google.com
Detailed Research Findings: Thallium-containing optical glass compositions are specifically designed for producing light-transmitting bodies where the refractive index decreases continuously from the central axis outwards. google.com The manufacturing process involves melting a mixture of oxides, including those of thallium and boron, at temperatures between 1200°C and 1400°C. google.com The resulting glass can then undergo an ion-exchange process, where thallium ions near the surface are exchanged with alkali metal ions (like potassium) from a molten salt bath. This creates the necessary refractive index difference (ΔN) to produce lenses with large aperture angles, which are critical for applications in fiber optics and imaging systems. google.com
| Application | Glass Composition Principle | Manufacturing Step | Resulting Feature |
| Gradient-Index (GRIN) Lenses | High Tl₂O content in a borate or silicate (B1173343) matrix | Ion-exchange in molten salt (e.g., KNO₃) | Parabolic refractive index gradient google.com |
| Optical Fibers | Thallium-containing glasses | Drawing glass into fibers | High numerical aperture, efficient light transmission |
Applications in High-Temperature Superconducting Materials
This compound plays a role in the synthesis of thallium-based cuprate (B13416276) high-temperature superconductors. These materials are known for their high critical transition temperatures (Tc), with some phases exhibiting superconductivity at temperatures as high as 125 K. dokumen.pub The synthesis of these superconducting oxides is complex, as they are often metastable phases formed at temperatures near their decomposition point. dokumen.pub
In the fabrication of these materials, thallium-containing precursor powders are subjected to specific heat treatments. iaea.org For instance, a thallium-free precursor with a nominal composition like Ba₁Ca₂Cu₃Ag₀.₃₇O₆ can be mixed with a thallium source such as thallium(I) oxide (Tl₂O₃) and heat-treated in sealed tubes. iaea.org The synthesis process is sensitive to temperature, with different superconducting phases forming at different temperature ranges. For example, the Tl-1212 and Tl-1223 phases tend to form below 700°C, while Tl-2212 and Tl-2223 phases form at higher temperatures, between 700°C and 830°C and above 830°C, respectively. iaea.org The resulting materials often consist of highly anisotropic, high-aspect-ratio particles, which are of interest for applications such as powder-in-tube conductors and grain alignment studies. iaea.org
The electronic properties of these thallium-based superconductors are intricate, with superconductivity being related to the presence of "holes" in the material's electronic structure. dokumen.pub The thermoelectric power of materials like Tl₂Ba₂Ca₂Cu₃O₁₀₋δ has been studied to understand the contribution of both holes and electrons to their conductive properties. aps.org
Table 1: Thallium-Based High-Temperature Superconductor Phases and Formation Temperatures
| Superconductor Phase | Nominal Composition | Formation Temperature Range |
|---|---|---|
| Tl-1212 | Tl₁Ba₂Ca₁Cu₂O₇ | < 700°C |
| Tl-1223 | Tl₁Ba₂Ca₂Cu₃O₉ | < 700°C |
| Tl-2212 | Tl₂Ba₂Ca₁Cu₂O₈ | 700°C - 830°C |
| Tl-2223 | Tl₂Ba₂Ca₂Cu₃O₁₀ | > 830°C |
This table summarizes the formation temperatures for various thallium-based superconducting phases as identified through X-ray diffraction studies. iaea.org
Role in Semiconductor Technology and Electronic Devices
Thallium compounds, including those related to borates, are utilized in the semiconductor industry and in the manufacturing of specialized optical and electronic components. epa.gov Thallium itself is used in semiconductor materials, photocells, and infrared detectors. nih.gov
A significant application lies in the formulation of chalcogenide glasses, which are amorphous semiconductors with promising properties for electronic and optical devices, particularly phase-change memories (PCMs). ijert.orgresearchgate.net The addition of thallium to these glasses, such as germanium-telluride systems, modifies their electrical and thermal properties. ijert.org Research on Ge₁₇Te₈₃₋ₓTlₓ glasses has shown that increasing the thallium concentration leads to a decrease in the electrical switching voltage and the glass transition temperature. ijert.org This is attributed to the formation of Te-Tl heteropolar bonds, which have a lower bond energy compared to Te-Te homopolar bonds. ijert.org
In As-S-Tl systems, the addition of thallium has been found to influence the optical properties of thin films. researchgate.net Increasing the thallium concentration can lead to a decrease in the optical band gap and an increase in the refractive index, which is beneficial for certain optical applications. researchgate.net Furthermore, thallium compounds are used in the production of glasses with a high refractive index for optical lenses and prisms. nih.gov While thallium bromide (TlBr) itself is a wide bandgap compound semiconductor used in radiation detectors, its stability is a challenge that researchers are working to overcome. researchgate.netresearchgate.net
Table 2: Effect of Thallium Addition on Ge-Te Chalcogenide Glass Properties
| Property | Trend with Increasing Thallium Concentration | Underlying Reason |
|---|---|---|
| Switching Voltage (Vth) | Decreases | Formation of weaker Te-Tl bonds |
| Glass Transition Temp (Tg) | Decreases | Replacement of Te-Te bonds with Te-Tl bonds |
| Average Bond Energy | Decreases | Tl-Te bond energy is lower than Te-Te |
This table outlines the observed changes in the properties of Ge₁₇Te₈₃₋ₓTlₓ glasses with the addition of thallium. ijert.org
Analytical Methodologies in Thallium I Metaborate Research
Spectrometric Techniques for Thallium Species Determination in Academic Research Contexts
Several powerful analytical methods are utilized in academic research for the precise quantification of thallium. These techniques are essential for understanding the behavior, fate, and impact of thallium compounds in various systems.
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) is a robust technique for the determination of thallium in various samples. revierlabor.com In this method, the sample solution is introduced into an argon plasma, which excites the thallium atoms. As these excited atoms return to their ground state, they emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of thallium in the sample.
For the analysis of a compound like Thallium(I) metaborate (B1245444), a sample would first be dissolved in a suitable solvent, typically dilute nitric acid, to ensure the thallium is present as Tl(I) ions in the solution. nemi.govepa.gov This solution is then nebulized and introduced into the plasma. ICP-AES is particularly useful for multi-elemental analyses and can be employed for screening purposes. revierlabor.comnih.gov
| Parameter | Value/Range | Reference(s) |
| Applicability | Screening for thallium in various matrices | revierlabor.com |
| Sample Preparation | Digestion with concentrated nitric acid | revierlabor.com |
| Typical Concentration Analyzed | ≥ 25 ppm | revierlabor.com |
Graphite (B72142) Furnace Atomic Absorption Spectrometry (GF-AAS) is a highly sensitive method for determining trace and ultra-trace amounts of thallium. nih.govmdpi.com This technique involves injecting a small volume of the sample solution into a graphite tube, which is then heated in a programmed sequence to dry, char, and finally atomize the sample. A light beam from a thallium-specific lamp is passed through the graphite tube, and the absorption of this light by the atomized thallium is measured. The amount of light absorbed is directly proportional to the concentration of thallium in the sample.
The analysis of Thallium(I) metaborate using GF-AAS would require its dissolution to form an aqueous solution containing Tl(I) ions. nemi.govepa.gov The use of matrix modifiers, such as palladium and ammonium (B1175870) nitrate (B79036), can help to reduce interferences from the sample matrix and stabilize the thallium during the heating process. nemi.govepa.govnih.gov GF-AAS is known for its excellent detection limits, making it suitable for analyses where very low concentrations of thallium are expected. mdpi.comnih.gov
| Parameter | Value/Range | Reference(s) |
| Detection Limit | 0.2 µg/L | nih.gov |
| Dynamic Range | 2-50 µg/L | nih.gov |
| Sample Volume | Typically in microliters | mdpi.com |
| Matrix Modifiers | Palladium, Ammonium Nitrate, Ammonium Molybdate | nemi.govepa.govnih.gov |
| Pyrolysis Temperature | 900 °C | nemi.gov |
| Atomization Temperature | 1700 °C | nemi.gov |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is one of the most powerful and sensitive techniques for elemental analysis, including the determination of thallium at trace and ultra-trace levels. nih.govnih.gov In ICP-MS, the sample solution is introduced into an argon plasma, which ionizes the thallium atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector then counts the number of ions for a specific isotope of thallium, providing a highly sensitive measure of its concentration.
For the analysis of this compound, the solid would be dissolved, typically using nitric acid, to create a solution containing Tl(I) ions. nih.govnih.gov ICP-MS offers extremely low detection limits and the ability to perform isotopic analysis. nih.goviaea.org It is considered a benchmark technique for the validation of other analytical methods for thallium determination. iaea.org
| Parameter | Value/Range | Reference(s) |
| Detection Limit | 0.0370 ng/mL | nih.goviaea.org |
| Lower Limit of Quantitation (LLOQ) | 1.25 ng/mL | nih.goviaea.org |
| Linear Calibration Range | 1.25 to 500 ng/mL | nih.goviaea.org |
| Sample Preparation | Digestion with nitric acid | nih.goviaea.org |
| Key Advantage | High sensitivity and isotopic analysis capability | nih.goviaea.orgrsc.org |
Neutron Activation Analysis (NAA) is a highly sensitive nuclear analytical technique used for determining the elemental composition of a wide variety of materials. news-medical.nettandfonline.com In NAA, the sample is bombarded with neutrons, typically in a nuclear reactor. This process induces nuclear reactions in the constituent elements, including thallium, leading to the formation of radioactive isotopes. As these isotopes decay, they emit characteristic gamma rays, which can be measured to identify and quantify the elements present.
For the analysis of a solid sample like this compound, NAA has the advantage of being non-destructive in many cases, as the sample can often be analyzed directly without dissolution. tandfonline.comnih.gov The technique is particularly valuable for bulk sample analysis due to the high penetrating power of neutrons and gamma rays. nih.gov Radiochemical separation may be employed after irradiation to improve detection limits by removing interfering radioactive species. researchgate.netosti.gov
| Parameter | Value/Range | Reference(s) |
| Principle | Measurement of gamma rays from neutron-activated isotopes | news-medical.nettandfonline.com |
| Key Advantage | Non-destructive for many sample types, bulk analysis capability | tandfonline.comnih.gov |
| Nuclear Reaction | 203Tl(n,2n)202Tl | researchgate.netosti.gov |
| Detection Limit (in urine) | 0.5 µg/L | osti.gov |
| Sample Form | Solid or liquid | nih.gov |
X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. wikipedia.org In XRF, a primary X-ray beam is directed at the sample, causing the ejection of inner-shell electrons from the atoms. Electrons from higher energy shells then fill these vacancies, and the energy difference is released as a secondary X-ray photon. The energy of this fluorescent X-ray is characteristic of the element from which it was emitted.
For a solid compound such as this compound, XRF offers the advantage of direct analysis without the need for sample dissolution. iaea.org The technique is widely used for the analysis of metals, ceramics, and geological materials. wikipedia.org Monochromatic excitation X-ray fluorescence (ME-XRF) is a more recent development that provides improved sensitivity and is suitable for trace element analysis in various sample types, including biological samples. csic.esmdpi.comnih.gov
| Parameter | Value/Range | Reference(s) |
| Principle | Detection of characteristic X-rays emitted from an excited sample | wikipedia.org |
| Key Advantage | Non-destructive, direct analysis of solid samples | iaea.orgwikipedia.org |
| Analyzable Elements | Sodium to Uranium | revierlabor.com |
| Sample Preparation (for powders) | Pressed pellets or fused beads (e.g., with sodium borate) | revierlabor.com |
| Application | Elemental analysis of metals, glass, ceramics, geological materials | wikipedia.org |
Spectrophotometric methods for thallium determination are typically based on the formation of a colored complex between thallium(III) and an organic reagent. nih.govnrc.gov For the analysis of this compound, an initial oxidation step to convert Tl(I) to Tl(III) would be necessary. nih.gov The absorbance of the resulting colored solution is then measured at a specific wavelength, which is proportional to the thallium concentration. These methods are generally simple and use inexpensive instrumentation. nrc.gov
Voltammetric techniques, such as anodic stripping voltammetry (ASV), offer a highly sensitive electrochemical means for thallium determination. nih.govmdpi.com In ASV, thallium ions from the sample solution are pre-concentrated onto a working electrode at a negative potential. The potential is then scanned in a positive direction, which strips the thallium from the electrode, generating a current peak whose height is proportional to the thallium concentration. These methods are known for their low detection limits and suitability for speciation analysis. nih.govmdpi.com
| Technique | Principle | Key Features | Reference(s) |
| Spectrophotometry | Formation of a colored Tl(III)-complex and measurement of light absorbance. | Simple, inexpensive instrumentation; requires oxidation of Tl(I) to Tl(III). | nih.govnrc.gov |
| Anodic Stripping Voltammetry (ASV) | Electrochemical pre-concentration of Tl onto an electrode followed by stripping and current measurement. | High sensitivity, low detection limits, suitable for speciation. | nih.govnih.govmdpi.com |
The accurate quantification of thallium in various matrices, particularly those containing borates, is a critical aspect of environmental monitoring and geochemical analysis. The selection of an appropriate analytical method is contingent upon the sample matrix, the concentration of thallium, and the specific thallium species of interest. This section details the methodologies employed for sample preparation, separation, and determination of thallium, with a focus on borate-containing samples.
Sample Preparation and Digestion Techniques for Borate-Containing Samples
Effective sample preparation is paramount to ensure the complete dissolution of the sample and the quantitative extraction of thallium for subsequent analysis. For borate-containing samples, two primary approaches are utilized: acid digestion and alkaline fusion.
Acid digestion is a widely used technique for decomposing samples to bring the target analytes into a solution suitable for instrumental analysis. The choice of acid or acid mixture is critical and depends on the sample's composition. For samples containing borates, specific acid combinations are required for effective dissolution. Nitric acid is often applied to release metals from a wide range of salts, including borates. For more complex or refractory materials, a mixture of acids is often necessary. A combination of concentrated hydrofluoric and nitric acids is used to extract thallium, with the digestion carried out in a closed vessel, such as a Teflon high-pressure vessel in a microwave oven, to prevent the loss of volatile thallium compounds. Hydrofluoric acid is specifically effective in digesting silicate (B1173343) fractions that may be present alongside borates.
The following table summarizes various acid digestion methods applicable to different sample types.
| Method | Acid/Reagent Mixture | Sample Type | Key Features | Reference(s) |
| Microwave Digestion | Conc. Nitric Acid (HNO₃) & Hydrofluoric Acid (HF) | Coal Ashes, Solid Wastes | Prevents volatilization losses in a closed system; effective for silicate-containing matrices. | |
| Aqua Regia Digestion | Nitric Acid (HNO₃) & Hydrochloric Acid (HCl) | Solid Wastes (similar to soil) | Standard method (e.g., US EPA 3051a) for a range of metals, though less effective for refractory minerals. | |
| Multi-Acid Digestion | Nitric Acid (HNO₃), Perchloric Acid (HClO₄), & Hydrofluoric Acid (HF) | Granitic Rocks | Used for materials containing acid-resistant minerals. | |
| Oil Digestion | Potassium Permanganate (KMnO₄), Sulfuric Acid (H₂SO₄), Nitric Acid (HNO₃), Hydrochloric Acid (HCl) | Oils, Tars, Waxes | A strong exothermic reaction helps break down viscous organic matrices. |
For samples that are difficult to dissolve in acids, such as certain minerals, soils, and industrial sludges, alkaline fusion is a more robust decomposition technique. This method involves mixing the sample with a flux, typically a lithium borate (B1201080) salt, and heating the mixture to a high temperature (around 1000-1025°C) until the sample dissolves in the molten flux. The resulting molten bead is then cooled and dissolved in a dilute acid solution.
Lithium metaborate (LiBO₂) and lithium tetraborate (B1243019) (Li₂B₄O₇) are common fluxes. Lithium tetraborate is an acidic flux suitable for basic oxide samples, while lithium metaborate is effective for a wide range of matrices, including silicates, oxides, and carbonates. This fusion technique provides a more complete decomposition compared to acid digestion alone, especially for refractory minerals that can host high field strength elements (HFSE). However, a potential drawback is the risk of losing volatile elements like thallium at the high temperatures required for fusion. The introduction of large amounts of flux also results in high total dissolved solids (TDS) in the final solution, which requires greater dilution and can pose challenges for some analytical instruments.
| Parameter | Description | Reference(s) |
| Flux Composition | Lithium Metaborate (LiBO₂) / Lithium Tetraborate (Li₂B₄O₇) mixture. | |
| Fusion Temperature | 1000°C - 1200°C. | |
| Crucible Material | Platinum (Pt) or Pt/Au alloy. | |
| Post-Fusion Step | The cooled glass bead is dissolved in a dilute acid mixture (e.g., HNO₃, HCl). | |
| Applicability | Refractory materials, silicates, oxides, soils, sludges, catalysts. |
Chromatographic and Electrophoretic Separation Techniques
Following sample digestion, separation techniques may be necessary to isolate thallium from interfering matrix components or to speciate different forms of the element.
Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique well-suited for the analysis of charged species, including metal ions and their complexes. In the context of thallium analysis, CZE has been optimized for the separation and quantitative determination of various thallium complexes. The separation is performed in a quartz capillary under a high voltage. A borate buffer solution is commonly used as the background electrolyte, which controls the pH and influences the electrophoretic mobility of the analytes. Detection is typically achieved using UV-Vis spectrophotometry at the maximum absorption wavelength of the specific thallium complex.
The table below outlines typical conditions for the CZE analysis of thallium complexes.
| Parameter | Condition | Reference(s) |
| Instrument | Capillary Zone Electrophoresis (CZE) System | |
| Capillary | Quartz, 60 cm total length (50 cm effective length) x 75 µm inner diameter | |
| Applied Voltage | 20 kV | |
| Buffer | Borate buffer solution (pH 9.18) | |
| Detection | UV-Vis Absorbance (wavelength dependent on the complex, e.g., 245-320 nm) | |
| Concentration Range | ~1 to 116 µg/mL | |
| Detection Limits | ~0.96 to 1.20 µg/mL |
Complexometric Approaches for Thallium(I/III) Determination in Synthetic Mixtures
Complexometric titration is a classic and reliable volumetric method for determining the concentration of metal ions. For thallium, particularly Tl(III), an indirect titration method involving EDTA is commonly employed. This approach is highly selective and can be applied to the determination of thallium in synthetic mixtures and alloy compositions.
The general procedure involves several steps:
An aliquot of the sample solution containing Tl(III) is treated with a known excess of EDTA solution. The pH is adjusted to between 5.0 and 6.0 (using hexamine, for example) to ensure the formation of the stable Tl-EDTA complex.
The unreacted, surplus EDTA is back-titrated with a standard solution of a metal ion, such as zinc sulfate (B86663) or lead nitrate. An indicator like xylenol orange is used to detect the endpoint, which is signaled by a sharp color change.
A "demasking" or "releasing" agent is then added to the solution. This agent selectively breaks the Tl-EDTA complex, liberating the EDTA.
The newly released EDTA is then titrated with the same standard metal ion solution used in step 2. The volume of titrant used in this final step is directly proportional to the amount of thallium present in the original sample.
Various compounds have been successfully used as releasing agents, each with specific advantages.
| Releasing Agent | pH Range | Titrant | Indicator | Key Features | Reference(s) |
| Mercaptoethane (EtSH) | 5.0 - 6.0 | Zinc Sulfate | Xylenol Orange | Simple, rapid, and selective method. | |
| Ethylene Thiourea (ETU) | 5.0 - 6.0 | Lead Nitrate | Xylenol Orange | Effective for indirect chelatometric determination. | |
| Sodium Sulfite | 5.0 - 6.0 | Zinc Sulfate | Xylenol Orange | Based on the selective masking ability towards Tl(III). | |
| Sodium Metabisulfite | 5.0 - 6.0 | Zinc Sulfate | Xylenol Orange | Proposed as a selective releasing agent. |
Environmental Chemistry and Speciation of Thallium I Compounds
Persistence and Environmental Fate in Abiotic Matrices (Air, Water, Soil)
Thallium is a persistent element in the environment; it cannot be biodegraded or transformed into simpler substances. csic.escdc.gov Its distribution across air, water, and soil is a result of both natural processes, like the weathering of minerals, and anthropogenic activities. nih.govnih.govmdpi.com Industrial processes such as coal combustion, cement production, and the smelting of sulfide (B99878) ores are major sources of thallium release into the environment. nih.govcsic.esnih.gov
Air: Thallium can be released into the atmosphere from industrial sources. nih.gov This atmospheric thallium, often in the form of fine particles or "thallium ash," can be transported over considerable distances before being deposited onto soil and water bodies. nih.gov The content of thallium in fly ash from a Polish cement plant, for instance, has been reported to range from 18 to 40 mg kg⁻¹. nih.gov Monitoring data, though sometimes dated, indicates the presence of thallium in ambient air, with concentrations varying based on proximity to emission sources. cdc.gov
Water: Thallium compounds are generally soluble in water, which facilitates their transport through aquatic systems. cdc.govnih.govcdc.gov The primary source of elevated thallium concentrations in water is often the leaching from ore processing operations. nih.gov Once dissolved, the persistence of Tl(I) in the water column can be influenced by factors such as adsorption to suspended particles and container walls. A study on the fate of thallium(I) sulfate (B86663) in reverse osmosis (RO) water and chlorinated RO water found that the concentration of Tl(I) depleted over time, with calculated half-lives of 116 and 131 days, respectively, a phenomenon attributed to adsorption onto the vial surfaces. dtic.mil
Soil: In terrestrial environments, thallium tends to bind to soil and sediment components. cdc.govcdc.gov The mobility and subsequent bioavailability of Tl(I) in soils are heavily dependent on the soil's physicochemical properties, including its pH, organic matter content, and mineral composition. mdpi.comnih.gov Clay minerals, particularly illite, vermiculite, and smectite, are primary constituents for the adsorption of the Tl(I) ion. nih.govntu.edu.tw The adsorption process is often reversible, which means that despite being bound to soil particles, thallium can be released back into the soil solution, maintaining its potential for mobility and uptake by plants. mdpi.comntu.edu.tw The maximum adsorption capacities of soils for Tl(I) have been shown to vary widely, from 6.9 to 244.5 mmol kg⁻¹, depending on these soil characteristics. ntu.edu.tw
| Medium | Median Concentration (ppb) | Geometric Mean Concentration (ppb) | Number of Quantitative Measurements | Number of NPL Sites |
|---|---|---|---|---|
| Water | 11 | 12.5 | 118 | 70 |
| Soil | 3,810 | 5,960 | 142 | 80 |
Data sourced from ATSDR (2022) as cited in a toxicological profile. cdc.gov Note: ppb (parts per billion) is equivalent to µg/L for water and µg/kg for soil.
Influence of Oxidation State on Complexation and Environmental Bioavailability (Mechanistic Focus)
Thallium primarily exists in two oxidation states in the environment: the monovalent thallous (Tl(I) or Tl⁺) and the trivalent thallic (Tl(III) or Tl³⁺) states. csic.esmdpi.com The Tl(I) state is thermodynamically more stable and therefore more common in most surface environments. mdpi.comnih.govnih.gov This difference in oxidation state is a critical determinant of thallium's environmental behavior.
The Tl(I) ion is more mobile and generally more bioavailable than the Tl(III) ion. researchgate.net This is partly due to the chemical similarity between the Tl⁺ ion and essential alkali metal cations, particularly potassium (K⁺), which have comparable ionic radii. csic.esnih.gov This resemblance allows Tl(I) to enter living cells through transport pathways intended for potassium, leading to its accumulation in organisms. nih.gov
Conversely, the Tl(III) ion, while less bioavailable, is reported to be substantially more toxic than Tl(I) on a free-ion basis. nih.govresearchgate.net However, the concentration of bioavailable Tl(III) in the environment is typically much lower than that of Tl(I). nih.gov
Complexation plays a key role in the speciation and bioavailability of thallium. The oxidation state dictates the types of complexes that are formed. Tl(III) is a harder acid than Tl(I) and forms strong complexes with hard bases like hydroxide (B78521) (OH⁻) ions, readily hydrolyzing to form species like Tl(OH)₃ in oxidizing environments at near-neutral pH. mdpi.comtandfonline.com Tl(I), being a softer acid, has a high affinity for specific sites on clay minerals, such as the siloxane cavities of illite, where it forms strong, inner-sphere complexes. nih.govrsc.org It can also form complexes with various organic and inorganic ligands present in the environment; for example, it has been shown to form complexes with EDTA and DTPA, with the stability of these complexes being pH-dependent. nih.gov
| Characteristic | Thallium(I) (Tl⁺) | Thallium(III) (Tl³⁺) |
|---|---|---|
| Stability | More stable, predominant form in most environments. mdpi.comnih.gov | Less stable, found in highly oxidizing environments. tandfonline.com |
| Mobility & Bioavailability | Higher mobility and bioavailability. researchgate.net | Lower mobility and bioavailability. nih.gov |
| Toxicity (Free Ion Basis) | Less toxic than Tl(III). nih.gov | Significantly more toxic than Tl(I). nih.govresearchgate.net |
| Geochemical Analogue | Potassium (K⁺). csic.esnih.gov | Aluminum (Al³⁺). nih.gov |
| Dominant Complexation | Adsorption to clay minerals (e.g., illite), complexation with some organic ligands. nih.govrsc.org | Hydrolysis to form hydroxide complexes (e.g., Tl(OH)₃). mdpi.comtandfonline.com |
Transformation Mechanisms of Thallium(I) Compounds in Environmental Systems
The transformation between Tl(I) and Tl(III) is a pivotal process in thallium's environmental cycle, altering its mobility, toxicity, and fate. These transformations can be driven by both biotic and abiotic mechanisms.
Biotic Transformations: A significant transformation mechanism is the microbial oxidation of Tl(I) to the more toxic Tl(III). csic.es Studies have demonstrated that planktonic bacteria are capable of oxidizing the thermodynamically stable Tl(I). nih.govacs.orgresearchgate.net In one study, Tl(III) constituted 74% of the total dissolved thallium after a 60-hour incubation of Tl(I) with surface waters from Lake Ontario, with a maximum specific oxidation rate of 0.014 h⁻¹. nih.govacs.orgresearchgate.net This oxidation was shown to be mediated by microbial activity, as no oxidation occurred in sterile-filtered control treatments. nih.govacs.org Further research using microbial fuel cells has implicated bacteria such as Rhodococcus and Acidovorax in the Tl(I) oxidation process. repec.orgcabidigitallibrary.org
Abiotic Transformations: Abiotic processes can also facilitate the oxidation of Tl(I). While direct solar radiation alone does not appear to be a significant driver of Tl(I) oxidation, nih.govacs.org certain mineral surfaces are highly effective. Manganese (Mn) oxides, such as birnessite, are strong natural oxidants that can oxidize Tl(I) adsorbed onto their surfaces to Tl(III). mdpi.com This process can lead to the precipitation of Tl(III) as Tl₂O₃ or Tl(OH)₃, effectively immobilizing the thallium. mdpi.com Enhanced Tl(I) removal has been observed with biogenic manganese oxides, where oxidation-precipitation is a key mechanism. researchgate.net Conversely, the reductive dissolution of these manganese oxides, which can occur in anoxic environments, can lead to the transformation of the bound Tl(III) back to the more mobile Tl(I) and its subsequent release. acs.org Additionally, Tl(I) can undergo indirect electrochemical oxidation to Tl(III) through reactive oxygen species like hydrogen peroxide (H₂O₂) that are generated in situ in certain aquatic systems. ed.ac.uk
Emerging Research Frontiers and Future Directions in Thallium I Metaborate Chemistry
Exploration of Novel Thallium(I) Metaborate (B1245444) Derivatives and Architectures
While thallium(I) metaborate (TlBO₂), a compound known to exist in the gaseous phase as monomers and dimers, serves as a fundamental building block, current research is heavily focused on creating more complex derivatives and superstructures. wikipedia.org The primary strategy involves the use of sophisticated borate-based ligands, particularly "scorpionate" ligands like hydrotris(pyrazolyl)borates (Tp), to coordinate with the thallium(I) center. hhu.deresearchgate.net This approach allows for meticulous control over the final architecture, leading to the design of materials with specific dimensionalities and properties. etsu.edu
The versatility of these scorpionate ligands lies in the relative ease with which the pyrazole (B372694) rings can be functionalized, altering the steric and electronic environment around the thallium ion. etsu.edu For instance, the introduction of bulky or electron-withdrawing groups can influence the coordination geometry and the formation of extended solid-state networks. etsu.edu Researchers have successfully synthesized and characterized a variety of thallium(I) complexes with modified poly(pyrazolyl)borate ligands, resulting in structures ranging from discrete monomers and dimers to one-dimensional chains and three-dimensional frameworks. hhu.deresearchgate.net
Key research findings in this area include:
Coordination Polymers: The use of cyano-substituted scorpionate ligands has opened pathways to coordination polymers. etsu.edu In these systems, the cyano groups can coordinate to a second metal center, potentially creating materials with interesting conductive or magnetic properties. etsu.edu
Influence of Ligand Design: Studies on ligands like tris(3-tert-butyl-2-sulfanylidene-1H-imidazol-1-yl)hydroborate have produced dimeric thallium(I) complexes with unique diamond-shaped {TlS}₂ cores, showcasing how soft donor atoms (like sulfur) can be used to create novel architectures. mdpi.com Similarly, fluorinated borate (B1201080) ligands have been used to create two-coordinate and trigonal–pyramidal thallium centers. researchgate.net
The table below summarizes some representative novel thallium(I) borate derivatives and their key structural features.
| Derivative Name | Ligand Type | Key Structural Feature(s) | Space Group | Reference(s) |
| [Tl(Tp)] | Tris(pyrazolyl)borate | Monomeric units with tridentate ligand coordination. | Monoclinic | researchgate.net |
| [Tl(TpPh2,4CN)] | Tris(4-cyano-3,5-diphenylpyrazolyl)borate | Potential for coordination polymers via cyano bridges. | C2/c | etsu.edu |
| [Tl{H₂B(3,5-(CF₃)₂pz)₂}] | Fluorinated bis(pyrazolyl)borate | Two-coordinate Tl(I) with a bent geometry. | - | researchgate.net |
| [Tl(B(Im)₄)] | Tetrakis(imidazolyl)borate | Layered network structure. | - | nih.gov |
| [Tl(PhTdap)] | Phenyl-tris(1,2,4-diazaphospholyl)borate | κ²–N,N bonding with intramolecular η³–phenyl coordination; forms infinite chains. | - | rsc.org |
| [Tl(TmtBu)]₂∙2H₂O | Tris(3-tert-butyl-2-sulfanylidene-1H-imidazol-1-yl)hydroborate | Dimeric structure with a diamond-shaped {TlS}₂ core. | - | mdpi.com |
Advanced Computational Modeling for Predictive Design and Property Elucidation
Concurrent with synthetic explorations, advanced computational modeling has emerged as an indispensable tool for understanding and predicting the behavior of this compound and its derivatives. Techniques such as Density Functional Theory (DFT) are being employed to elucidate electronic structures, predict geometries, and understand the nature of the bonding and intermolecular interactions that govern the formation of complex architectures. researchgate.net
For a compound like this compound, where experimental data on complex derivatives can be challenging to obtain, computational methods provide several key advantages:
Predictive Design: Theoretical calculations allow researchers to screen potential new ligand designs and predict the resulting structures and properties of their thallium(I) complexes before undertaking lengthy synthetic procedures. This is particularly valuable in designing materials with targeted electronic or optical properties.
Property Elucidation: Computational analysis can offer deep insights into the origins of a material's properties. For example, it can help explain the nature of Tl···Tl interactions, which are thought to be significant in the electronic and photophysical behavior of some thallium compounds. researchgate.net It can also clarify the role of the stereochemically active 6s² lone pair on the Tl(I) ion, which significantly influences its coordination geometry. researchgate.net
Spectroscopic Correlation: DFT calculations are used to simulate spectroscopic data (e.g., NMR, IR), aiding in the characterization of newly synthesized compounds and confirming their structures. researchgate.net
While semiempirical theoretical investigations have been applied to other metaborates like β-barium metaborate to understand their nonlinear optical properties, similar rigorous computational studies on this compound systems are a clear future direction. wikipedia.org Such studies would be crucial for designing novel TlBO₂-based materials for applications in optics and electronics.
Integration of this compound into Multifunctional Materials Systems
A major driving force in thallium borate chemistry is the potential to integrate these compounds into multifunctional materials systems. The unique combination of the heavy Tl(I) cation and the versatile borate framework offers opportunities to create materials with novel optical, magnetic, and conductive properties.
Luminescent Materials: Thallium(I) compounds are known for their luminescence, often arising from Tl-Tl interactions or ligand-to-metal charge transfer. researchgate.netresearchgate.net Research into thallium(I) β-diketonates has shown self-assembly into columnar structures that exhibit liquid crystalline phases, highlighting the potential for creating ordered, photoactive materials. acs.org The integration of TlBO₂ units into such supramolecular architectures could lead to new phosphors or sensors.
Conductive Polymers and Molecular Magnets: As mentioned, the design of coordination polymers using linking ligands like cyano-substituted scorpionates presents a pathway toward conductive materials or molecular magnets. etsu.edu The ability to connect Tl(I) centers through conjugated organic bridges within a borate framework is a key strategy being explored. The goal is to facilitate electronic communication between metal centers, a prerequisite for conductivity and magnetic ordering. etsu.edu
Catalysis: While less explored for borates specifically, thallium(I) compounds can act as catalysts in various organic reactions. rsc.org The development of heterogeneous catalysts based on robust, porous thallium borate frameworks could combine the catalytic activity of the Tl(I) ion with the stability and recyclability of a solid support. The predictable and tunable porous nature of metal-organic frameworks built from thallium(I) and borate-based linkers could be advantageous. nih.gov
The future in this domain lies in the rational design of hybrid materials where thallium borate components are responsible for a specific function (e.g., luminescence) while being integrated with other materials that provide structural support or a different functionality.
Development of Green Chemistry Approaches for this compound Synthesis
The significant toxicity of thallium and its compounds presents a major challenge and underscores the critical need for developing green and sustainable synthetic methodologies. mdpi.comnih.gov Traditional synthetic routes often involve hazardous solvents and high temperatures. mdpi.commdpi.com The development of green chemistry approaches is not merely an academic exercise but a necessity for the safe and environmentally responsible advancement of thallium borate chemistry.
Emerging research in this area is expected to focus on several key principles of green chemistry:
Safer Solvents and Reaction Conditions: A primary goal is to replace hazardous organic solvents with greener alternatives, such as water or ionic liquids, or to develop solvent-free reaction conditions. While some syntheses of thallium complexes are performed in aqueous or alcohol media, expanding this to a wider range of borate derivatives is a key objective. hhu.de
Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, minimizing waste. This includes avoiding the use of large excesses of reagents and developing catalytic rather than stoichiometric processes.
Energy Efficiency: Exploring energy-efficient synthetic methods such as mechanochemistry (ball-milling), sonochemistry, or microwave-assisted synthesis could significantly reduce the energy consumption associated with traditional heating methods.
Use of Less Hazardous Precursors: Research into alternative, less toxic, and more stable precursors for both thallium and the borate components is a vital long-term goal.
While the current literature on green synthesis for thallium borates is sparse, the broader movement towards sustainable chemistry in inorganic and materials science will inevitably impact this field. utas.edu.au Future research must prioritize the development of synthetic protocols that mitigate the risks associated with thallium's toxicity, ensuring that the exploration of its fascinating chemistry can proceed responsibly.
Q & A
Q. What are the established methods for synthesizing Thallium(I) metaborate, and how can purity be verified?
this compound is typically synthesized by reacting thallium(I) oxide (Tl₂O) with boric acid (H₃BO₃) under controlled stoichiometric conditions. Key steps include:
- Ensuring anhydrous environments to prevent hydrolysis.
- Using platinum crucibles for high-temperature reactions (≥950°C) to avoid contamination . Purity verification involves X-ray diffraction (XRD) for crystallinity analysis, inductively coupled plasma optical emission spectrometry (ICP-OES) for elemental quantification, and thermogravimetric analysis (TGA) to assess thermal stability .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural properties?
- X-ray Fluorescence (XRF): Effective for quantifying Tl and B in fused samples using lithium metaborate flux (methodology adaptable from LiBO₂ protocols) .
- Infrared (IR) Spectroscopy: Identifies B-O bonding patterns (e.g., symmetric stretching at ~1,400 cm⁻¹).
- Mass Spectrometry: Used to study gaseous phases, such as decomposition products (e.g., TlBO₂ gas observed at high temperatures) .
Q. How should researchers handle and store this compound to minimize risks in laboratory settings?
- Handling: Use local exhaust ventilation, avoid contact with strong oxidizers, and wear nitrile gloves and protective eyewear.
- Storage: Keep in tightly sealed, labeled containers in cool, dry environments. Separate from foodstuffs and hygroscopic materials .
Advanced Research Questions
Q. What experimental parameters optimize this compound’s use in high-temperature applications (e.g., flux or glass matrices)?
Key factors include:
- Melting Point: 845°C (similar to LiBO₂), requiring platinum crucibles for fusion .
- Reactivity: Test compatibility with acidic samples via controlled fusion experiments (e.g., 950°C for 15 minutes with 0.5 g flux per 0.1 g sample) .
- Thermal Stability: Monitor phase transitions using TGA; compare with sodium metaborate’s dehydration steps at 100–420°C .
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies (e.g., inconsistent B-O bond lengths in XRD vs. IR) require:
- Multi-Technique Validation: Cross-reference XRD, Raman, and NMR data.
- Controlled Replicates: Repeat synthesis under identical conditions to rule out environmental variability .
Q. What are the challenges in designing experiments to study this compound’s reactivity with halides or chalcogenides?
- Toxicity Mitigation: Use gloveboxes for reactions with volatile Tl byproducts.
- Kinetic Control: Employ differential scanning calorimetry (DSC) to track exothermic/endothermic events during reactions.
- Byproduct Analysis: Couple mass spectrometry with gas chromatography to identify gaseous intermediates (e.g., TlF or Tl₂S) .
Q. How does this compound’s thermal stability compare to other Group 13 metaborates (e.g., LiBO₂ or NaBO₂)?
- Dehydration Behavior: Sodium metaborate loses 3.42 mol H₂O at 100–420°C, while TlBO₂ retains stability up to 845°C .
- Application-Specific Tradeoffs: TlBO₂’s higher melting point suits refractory applications but poses challenges in low-temperature synthesis .
Methodological Best Practices
Q. What statistical frameworks are recommended for analyzing this compound’s bioactivity or environmental impact data?
- Use one-way ANOVA with Tukey’s post hoc test for dose-response assays (e.g., antioxidant activity comparisons) .
- Apply regression models to correlate Tl leaching rates with pH or temperature in environmental simulations .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
- Document flux-to-sample ratios, heating/cooling rates, and extraction solvents (e.g., (2+8) HCl with 10 g/L tartaric acid for ICP-OES) .
- Share raw XRD/TGA datasets in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal’s 5-compound limit) .
Q. What strategies address discrepancies between computational models and experimental data for TlBO₂’s electronic structure?
- Refine density functional theory (DFT) parameters using experimentally derived bond lengths from XRD .
- Validate bandgap predictions with UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
